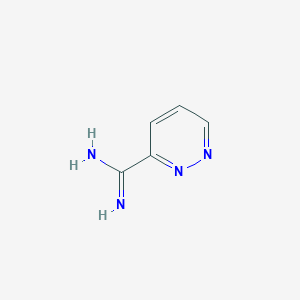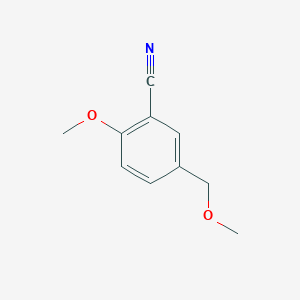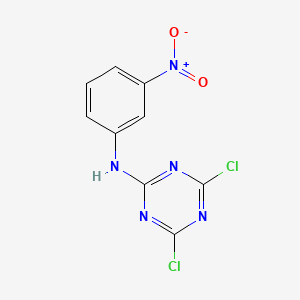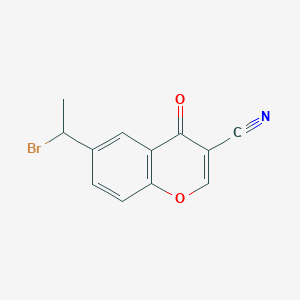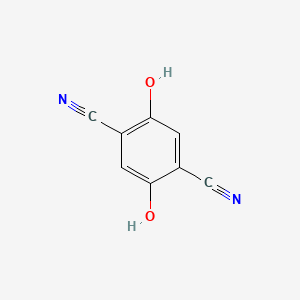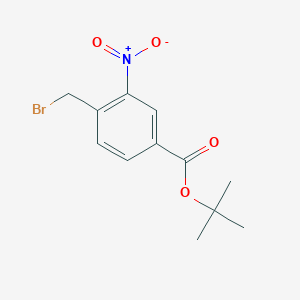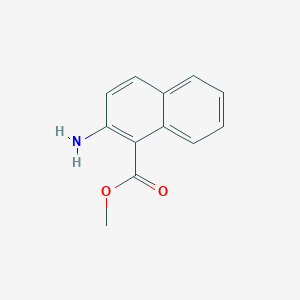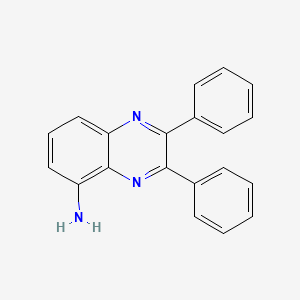
2,3-diphenylquinoxalin-5-amine
描述
2,3-diphenylquinoxalin-5-amine is a heterocyclic compound that belongs to the quinoxaline family.
准备方法
The synthesis of 2,3-diphenylquinoxalin-5-amine typically involves the condensation of 2,3-dichloroquinoxaline with aniline under specific reaction conditions. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness .
化学反应分析
2,3-diphenylquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the development of anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the production of dyes, fluorescent materials, and electroluminescent materials
作用机制
The mechanism of action of 2,3-diphenylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and the type of cells or organisms being studied .
相似化合物的比较
2,3-diphenylquinoxalin-5-amine can be compared with other quinoxaline derivatives such as:
2,3-Diphenylquinoxaline: Lacks the amino group, which may result in different biological activities.
5,6-Dimethylquinoxaline: Contains methyl groups instead of phenyl groups, leading to variations in its chemical and biological properties
2,3-Dichloroquinoxaline: Contains chlorine atoms, which can significantly alter its reactivity and applications .
属性
CAS 编号 |
32044-95-4 |
|---|---|
分子式 |
C20H15N3 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
2,3-diphenylquinoxalin-5-amine |
InChI |
InChI=1S/C20H15N3/c21-16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,21H2 |
InChI 键 |
URGHPEUGBMZIMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
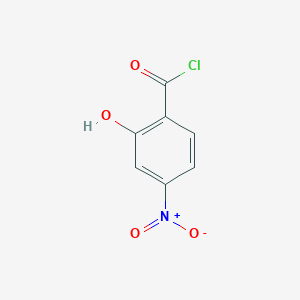
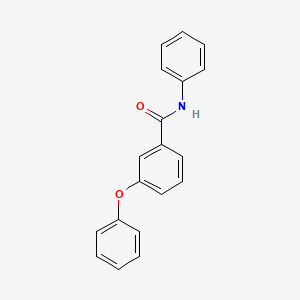
![5-(1-benzyl-1H-1,2,3-triazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8735527.png)
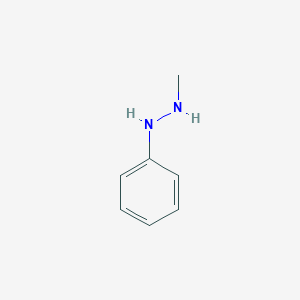

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide](/img/structure/B8735555.png)
![8-Isopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8735560.png)
